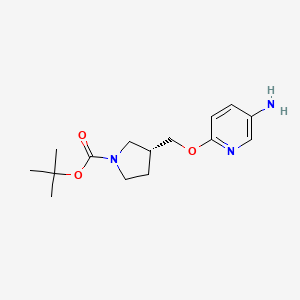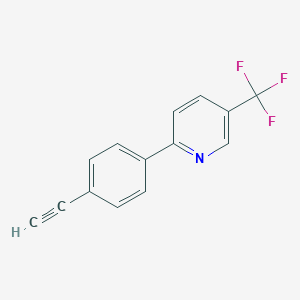![molecular formula C15H13NO2 B8165698 3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165698.png)
3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound characterized by the presence of a formyl group, a methyl group, and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the biphenyl compound is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products:
Oxidation: 3’-Carboxy-N-methyl-[1,1’-biphenyl]-4-carboxamide.
Reduction: 3’-Hydroxymethyl-N-methyl-[1,1’-biphenyl]-4-carboxamide.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
3’-Formyl-[1,1’-biphenyl]-4-carboxamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.
N-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the formyl group, which may reduce its ability to form covalent bonds with proteins.
3’-Hydroxymethyl-N-methyl-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a hydroxyl group instead of a formyl group, which may alter its chemical reactivity and biological activity.
Uniqueness: 3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both a formyl group and an N-methyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-(3-formylphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-17/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQIZNVZGAYDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)



![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
![2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)



